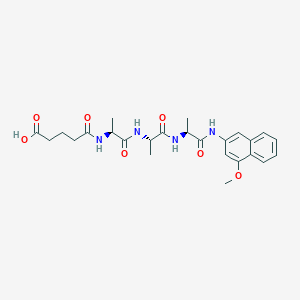

Glutaryl-Ala-Ala-Ala-4MbetaNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glutaryl-Ala-Ala-Ala-4MbetaNA is a synthetic peptide substrate used in various biochemical assays. It is composed of a glutaryl group attached to a tripeptide sequence of alanine residues, followed by a 4-methoxy-2-naphthylamine (4MbetaNA) moiety. This compound is particularly useful in enzymatic studies, where it serves as a substrate for proteases and peptidases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glutaryl-Ala-Ala-Ala-4MbetaNA typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first alanine residue to a solid resin support. Subsequent alanine residues are added sequentially using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the tripeptide sequence is assembled, the glutaryl group is introduced through a coupling reaction with glutaric anhydride. Finally, the 4-methoxy-2-naphthylamine moiety is attached via a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Glutaryl-Ala-Ala-Ala-4MbetaNA primarily undergoes hydrolysis reactions catalyzed by proteases and peptidases. These enzymes cleave the peptide bond, releasing the 4-methoxy-2-naphthylamine moiety, which can be detected spectrophotometrically.

Common Reagents and Conditions

Proteases and Peptidases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH.

Temperature: Reactions are usually carried out at physiological temperatures (37°C).

Major Products Formed

The primary product of the enzymatic hydrolysis of this compound is 4-methoxy-2-naphthylamine, which can be quantified to measure enzyme activity.

Wissenschaftliche Forschungsanwendungen

Glutaryl-Ala-Ala-Ala-4MbetaNA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its applications include:

Enzyme Kinetics: Used to study the activity and specificity of proteases and peptidases.

Drug Development: Employed in screening assays to identify potential inhibitors of proteolytic enzymes.

Diagnostic Assays: Utilized in clinical diagnostics to measure enzyme levels in biological samples.

Biological Research: Helps in understanding protein degradation pathways and cellular processes involving proteolysis.

Wirkmechanismus

The mechanism of action of Glutaryl-Ala-Ala-Ala-4MbetaNA involves its recognition and cleavage by specific proteases and peptidases. The enzyme binds to the peptide substrate, positioning the scissile bond within the active site. Catalytic residues within the enzyme facilitate the hydrolysis of the peptide bond, releasing 4-methoxy-2-naphthylamine. This product can be detected and quantified, providing insights into enzyme activity and kinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glutaryl-Ala-Ala-Ala-pNA: Similar to Glutaryl-Ala-Ala-Ala-4MbetaNA but with a p-nitroaniline (pNA) moiety instead of 4-methoxy-2-naphthylamine.

Suc-Ala-Ala-Ala-pNA: Contains a succinyl group instead of a glutaryl group.

Boc-Ala-Ala-Ala-4MbetaNA: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of a glutaryl group.

Uniqueness

This compound is unique due to its specific combination of a glutaryl group and a 4-methoxy-2-naphthylamine moiety. This structure provides distinct spectral properties, making it particularly useful in spectrophotometric assays. Additionally, the glutaryl group enhances the substrate’s stability and solubility, improving its performance in various biochemical applications.

Eigenschaften

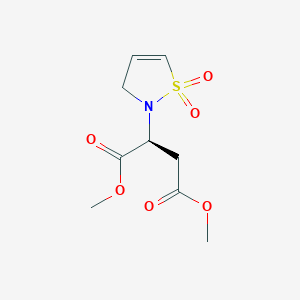

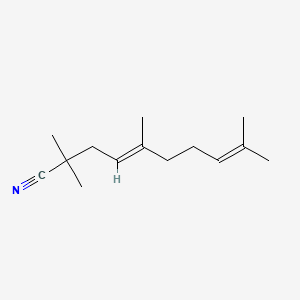

Molekularformel |

C25H32N4O7 |

|---|---|

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H32N4O7/c1-14(26-21(30)10-7-11-22(31)32)23(33)27-15(2)24(34)28-16(3)25(35)29-18-12-17-8-5-6-9-19(17)20(13-18)36-4/h5-6,8-9,12-16H,7,10-11H2,1-4H3,(H,26,30)(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t14-,15-,16-/m0/s1 |

InChI-Schlüssel |

JVKKIMYBLODMLM-JYJNAYRXSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)